3-Bromo-4-chloroaniline

Description

Significance in Organic Synthesis and Industrial Applications

3-Bromo-4-chloroaniline is a valuable precursor in the synthesis of a wide array of more complex organic molecules. Its structure allows for various chemical transformations, making it a versatile tool for chemists.

One of the primary industrial applications of this compound is in the synthesis of azo dyes. smolecule.comnih.gov Azo dyes, characterized by the -N=N- functional group, constitute a significant portion of commercially used colorants in the textile and printing industries. nih.gov The synthesis typically involves the diazotization of an aromatic amine, such as this compound, followed by coupling with another aromatic compound. nih.govunb.ca

Furthermore, this compound is utilized as an intermediate in the production of agrochemicals, including pesticides and herbicides. ontosight.ai The specific halogen substitution pattern can influence the biological activity of the final product.

Relevance in Medicinal Chemistry and Biological Sciences

In the realm of medicinal chemistry, this compound serves as a key starting material for the synthesis of pharmaceutical compounds. smolecule.comchemicalbook.com The presence of halogen atoms can significantly modify the biological activity of a molecule. chemicalbook.com For instance, it is an intermediate in the preparation of Vismodegib, a drug used to treat basal cell carcinoma. chemicalbook.com

The aniline (B41778) substructure is common in many drug candidates, but its metabolism in the liver can sometimes lead to the formation of toxic byproducts. umich.edu Research into aniline derivatives like this compound is crucial for understanding these metabolic pathways and for designing safer therapeutic agents. umich.edu Studies have also investigated the interactions of halogenated anilines with biological systems, including their potential inhibitory effects on enzymes like cytochrome P450, which is important for understanding drug-drug interactions. smolecule.com

Environmental and Toxicological Considerations for Research Focus

The widespread use of halogenated anilines, including this compound, necessitates a thorough understanding of their environmental fate and toxicological profiles. researchgate.netmdpi.com These compounds can be released into the environment through industrial effluents and agricultural runoff. nih.gov Halogenated anilines are of environmental concern due to their potential persistence and toxicity to aquatic organisms. researchgate.netmdpi.comnih.gov

Research has shown that chloroanilines can be toxic and may disrupt various biological processes in aquatic life. mdpi.com The number and position of halogen atoms on the aniline ring influence the compound's toxicity and its susceptibility to biodegradation. researchgate.net Some microorganisms have been identified that can degrade chloroanilines, offering potential for bioremediation of contaminated sites. nih.govresearchgate.netresearchgate.netacademicjournals.org Studies on the biodegradation pathways of compounds like 3,4-dichloroaniline (B118046), a related chemical, provide insights into how this compound might be broken down in the environment. researchgate.netmdpi.com Furthermore, the halogenation of anilines during water treatment processes can lead to the formation of disinfection byproducts, which is an active area of research. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 823-54-1 | chemicalbook.comchemicalbook.comnih.gov |

| Molecular Formula | C6H5BrClN | chemicalbook.comnih.govsigmaaldrich.com |

| Molecular Weight | 206.47 g/mol | chemicalbook.comnih.govsigmaaldrich.com |

| Melting Point | 82°C | echemi.com |

| Boiling Point | 290.6°C at 760 mmHg | echemi.com |

| XLogP3 | 2.8 | nih.gov |

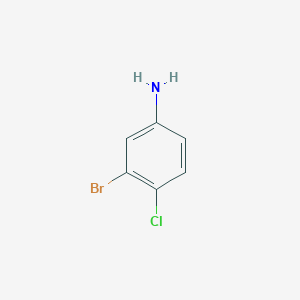

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZODFVCIDBDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511296 | |

| Record name | 3-Bromo-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-54-1 | |

| Record name | 3-Bromo-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Chloroaniline

Halogenation and Reduction Strategies

The creation of 3-bromo-4-chloroaniline often involves a multi-step process that leverages the principles of electrophilic aromatic substitution and subsequent functional group transformations. These strategies are designed to control the regioselectivity of the halogenation steps to achieve the desired 1-bromo-2-chloro-4-amino substitution pattern on the benzene (B151609) ring.

Electrophilic Aromatic Bromination of Substituted Precursors

A common and effective approach to synthesizing this compound begins with a precursor that already contains a portion of the final structure. The introduction of a bromine atom via electrophilic aromatic substitution is a key step, where the regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring.

One of the most direct routes involves the bromination of p-chloronitrobenzene. In this method, p-chloronitrobenzene is dissolved in an aqueous solution of sulfuric acid, to which a bromine reagent, such as elemental bromine or potassium bromate, is slowly added. chemicalbook.com The nitro group, being a meta-director, and the chlorine atom, an ortho-para director, work in concert to direct the incoming bromine atom to the position ortho to the chlorine and meta to the nitro group, which is the desired C-3 position.

Following the successful bromination to yield 3-bromo-4-chloronitrobenzene (B99159), the nitro group is then reduced to an amino group to furnish the final product, this compound. masterorganicchemistry.comwikipedia.org This reduction is a critical step and can be accomplished using various reagents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Alternatively, metal-based reductions using iron, tin, or zinc in the presence of an acid are also effective. commonorganicchemistry.com The choice of reducing agent is often critical to avoid the reduction of the halogen substituents. For instance, Raney nickel is sometimes preferred over Pd/C to prevent dehalogenation. commonorganicchemistry.com

| Reactant | Reagents | Product |

| p-Chloronitrobenzene | 1. Bromine (Br₂) or Potassium Bromate (KBrO₃) in H₂SO₄2. Fe/HCl or Sn/HCl or H₂/Pd-C | This compound |

Table 1: Synthesis of this compound from p-Chloronitrobenzene.

The regioselectivity of electrophilic aromatic bromination is a well-studied phenomenon governed by the electronic properties of the substituents on the aromatic ring. nih.govresearchgate.net In nitro-aromatic systems, the nitro group (-NO₂) is a strong deactivating and meta-directing group due to its electron-withdrawing nature. youtube.com This means it decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack, and directs incoming electrophiles to the meta position. rsc.orgrsc.org

Conversely, a chloro group (-Cl) is also deactivating but is an ortho, para-director. When both a nitro and a chloro group are present on a benzene ring, their directing effects must be considered together. In the case of p-chloronitrobenzene, the positions ortho to the chlorine atom are also meta to the nitro group. This alignment of directing effects strongly favors the substitution of bromine at the position between the two existing groups, leading to the formation of 3-bromo-4-chloronitrobenzene with high regioselectivity. The reaction conditions, such as the choice of solvent and catalyst, can further influence the outcome, though the inherent directing effects of the substituents are the primary determinants. nih.gov

Bromination of Chloroaniline Derivatives

An alternative synthetic pathway starts with a chloroaniline derivative, where the amino group is present from the beginning. This approach requires careful control of the reaction conditions to achieve selective bromination at the desired position.

The direct bromination of 3-chloroaniline (B41212) presents a regiochemical challenge. The amino group (-NH₂) is a powerful activating and ortho, para-directing group, while the chlorine atom is a deactivating ortho, para-director. The strong activating nature of the amino group would typically direct the incoming bromine to the positions ortho and para to it. To achieve bromination at the C-4 position (para to the amino group and ortho to the chloro group), it is often necessary to first protect the highly activating amino group.

A common strategy involves the acetylation of the amino group to form an acetanilide. This acetamido group is still an ortho, para-director but is less activating than the free amino group, allowing for more controlled halogenation. The subsequent bromination of 3-chloroacetanilide would then be followed by hydrolysis of the protecting group to yield the final this compound. This multi-step approach, while more involved, provides a higher degree of control over the regioselectivity of the bromination step. researchgate.net

| Starting Material | Intermediate Steps | Final Product |

| 3-Chloroaniline | 1. Acetylation (e.g., with acetic anhydride)2. Bromination3. Hydrolysis | This compound |

Table 2: General Strategy for the Synthesis of this compound from 3-Chloroaniline.

Transition Metal-Catalyzed Synthetic Routes

While classical electrophilic substitution reactions are the most common methods for synthesizing this compound, modern organic synthesis has seen the rise of transition metal-catalyzed cross-coupling reactions. These methods offer alternative pathways that can provide high regioselectivity and functional group tolerance. For instance, palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, could potentially be employed to construct the this compound scaffold from appropriately substituted precursors. mdpi.com However, for the specific synthesis of this compound, these methods are less commonly reported in the literature compared to the more traditional halogenation and reduction strategies. The development of novel transition metal-catalyzed C-H activation and halogenation reactions could provide more direct and efficient routes in the future.

Copper-Catalyzed Approaches for this compound Synthesis

Copper catalysts have demonstrated significant utility in the synthesis of halogenated anilines. One established method involves the use of a copper(II) chloride dihydrate (CuCl₂·2H₂O) and lithium chloride hydrate (B1144303) (LiCl·H₂O) system in ethanol (B145695). chemicalbook.com In a typical procedure, the substrate is refluxed with these reagents. chemicalbook.com The reaction's progress is monitored using thin-layer chromatography (TLC). chemicalbook.com Upon completion, the ethanol is removed, and the product is worked up and purified. chemicalbook.com

Research has also explored the reactions of 3-chloroaniline with copper(II) bromide (CuBr₂) in hydrobromic acid (HBr) solution. researchgate.net These prolonged reactions have been found to yield various crystalline compounds, including the 4-bromo-3-chloroanilinium cation, highlighting the role of copper in facilitating the bromination of chloroanilines. researchgate.net The formation of Cu(I) species during these reactions suggests a redox mechanism is at play. researchgate.net

| Catalyst System | Substrate | Reagents | Solvent | Conditions | Outcome |

| CuCl₂·2H₂O / LiCl·H₂O | Amine Substrate | - | Ethanol | Reflux | Desired Product |

| CuBr₂ | 3-Chloroaniline | HBr | - | Prolonged Reaction | 4-bromo-3-chloroanilinium cation |

Novel and Green Synthetic Protocols

In the pursuit of more environmentally benign synthetic methods, solvent-free bromination techniques for aromatic amines have gained attention. While specific solvent-free methods for the direct synthesis of this compound are not extensively detailed in the provided search results, the general principles of green chemistry encourage the reduction or elimination of volatile organic solvents. Such approaches often involve the use of solid-state reactions or grinding techniques, which can lead to higher efficiency, easier product isolation, and reduced environmental impact.

Optimization of Reaction Parameters and Purity Enhancement in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of various reaction parameters.

Influence of Stoichiometry, Reaction Time, and Catalysts on Yield and Selectivity

The stoichiometry of the reactants and the choice of catalyst are critical factors. For instance, in a copper-catalyzed synthesis, a specific molar ratio of the substrate to CuCl₂·2H₂O and LiCl·H₂O is employed to drive the reaction towards the desired product. chemicalbook.com The reaction time is also a key variable, with the reaction mixture being stirred at reflux until completion, as monitored by TLC. chemicalbook.com The regioselectivity of the bromination is influenced by the directing effects of the substituents on the aniline (B41778) ring.

Chromatographic Purification Techniques for this compound

To obtain high-purity this compound, chromatographic techniques are indispensable. Following the initial workup of the reaction mixture, which typically involves extraction and washing, the crude product is subjected to purification. chemicalbook.com Column chromatography using silica (B1680970) gel is a standard and effective method for separating the desired isomer from any side products or unreacted starting materials. chemicalbook.com The choice of eluent is optimized to achieve the best separation, yielding the final product in a purified form. chemicalbook.com

Chemical Reactivity and Transformation Studies of 3 Bromo 4 Chloroaniline

Nucleophilic and Electrophilic Substitution Reactions

The electronic properties of the substituents on the aromatic ring of 3-bromo-4-chloroaniline govern its susceptibility to both nucleophilic and electrophilic attacks. The amino group is a strong activating group and directs electrophiles to the ortho and para positions, while the halogens are deactivating yet also ortho-, para-directing.

The bromine and chlorine atoms on the this compound ring can undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by strongly electron-withdrawing groups. The bromine atom, being a better leaving group than chlorine, is generally more susceptible to substitution. These reactions allow for the introduction of a variety of functional groups, making the compound a useful intermediate in the synthesis of more complex molecules. chemimpex.com For instance, reactions with strong nucleophiles like sodium hydroxide (B78521) or potassium tert-butoxide can lead to the substitution of the halogen atoms.

The amine functional group (-NH2) in this compound is a primary site of reactivity. Like other primary aromatic amines, it can undergo a range of chemical transformations.

N-Alkylation and N-Acylation: The amine can be alkylated with agents like ethyl halides or undergo reductive amination to form N-alkylated products. Acetylation, often with acetyl chloride, is a common reaction for primary and secondary amines and can be used to protect the amine group during other transformations. wikipedia.orgbyjus.com This protection is crucial in preventing unwanted side reactions, such as the tribromination that occurs when aniline (B41778) is treated directly with bromine water. wikipedia.org

Diazotization: Aniline and its derivatives can be converted to diazonium salts through reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). wikipedia.org These diazonium salts are highly versatile intermediates that can undergo various nucleophilic substitution reactions to introduce a wide array of functional groups onto the aromatic ring, replacing the original amino group.

Basicity: Aromatic amines like aniline are significantly weaker bases than aliphatic amines. wikipedia.org This reduced basicity is due to the delocalization of the nitrogen's lone pair of electrons into the benzene (B151609) ring's pi system. wikipedia.org

Oxidation and Reduction Pathways of this compound

Oxidation: The oxidation of anilines can be complex, yielding different products depending on the oxidizing agent and reaction conditions. wikipedia.org For example, oxidation of aniline with agents like chromic acid can produce quinone, while potassium permanganate (B83412) in a neutral solution can yield nitrobenzene. wikipedia.org In alkaline solutions, azobenzene (B91143) can be formed. wikipedia.org Freshly purified aniline is prone to air oxidation, which causes it to darken due to the formation of colored impurities. wikipedia.org

Reduction: The most relevant reduction reaction in the context of this compound is the reduction of the corresponding nitro compound, 3-bromo-4-chloronitrobenzene (B99159). This reduction is a key step in a common synthetic route to this compound. The transformation of the nitro group to an amine is typically achieved through catalytic hydrogenation or with chemical reductants. smolecule.com

Coupling Reactions in Complex Molecule Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organohalide with an organoboron compound. nih.govlibretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov this compound can participate in these reactions to create more complex molecules, such as biaryls, which are important structures in many pharmaceuticals and fine chemicals. nih.govlibretexts.orgresearchgate.net

The general mechanism involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Various palladium precursors, such as Pd(OAc)2 or Pd(PPh3)4, and ligands can be used to facilitate the reaction. libretexts.orgmdpi.com

A study on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines demonstrated good to excellent yields with a variety of boronic esters, highlighting the robustness of this method for substrates containing a free amine group. nih.gov Another study successfully coupled 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde, followed by a Suzuki coupling with various boronic acids. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactants | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| ortho-Bromoanilines + Boronic esters | CataCXium A Pd G3 / K3PO4 | Arylated anilines | up to 97% | nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline + Boronic acids | Pd(PPh3)4 / K3PO4 | Substituted aniline derivatives | 31-46% | mdpi.com |

| 4-Bromo-6H-1,2-oxazines + Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 4-Phenyl-6H-1,2-oxazines | 77-82% | nih.gov |

In dihalogenated aromatic compounds like this compound, the difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization. The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst than the C-Cl bond. This chemoselectivity enables the preferential coupling at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations.

This principle was demonstrated in the Suzuki coupling of a di-brominated substrate where one bromo group was preferentially substituted. mdpi.com Similarly, in the Sonogashira coupling of a 4,5-dibromo-6H-1,2-oxazine, the reaction occurred selectively at the C4-Br position. nih.gov While activating the less reactive C-Cl bond for cross-coupling is more challenging, it can be achieved under specific catalytic conditions, often requiring more specialized ligands and higher temperatures. researchgate.netresearchgate.net This step-wise functionalization of dihalogenated systems is a powerful strategy in the synthesis of complex organic molecules.

Spectroscopic and Computational Characterization of 3 Bromo 4 Chloroaniline

Advanced Spectroscopic Analyses for Structural Confirmation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 3-Bromo-4-chloroaniline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecule's atomic arrangement and chemical environment.

NMR spectroscopy is a powerful tool for probing the local environments of hydrogen and carbon atoms within a molecule, providing crucial data for structural determination.

Proton (¹H) and Carbon-13 (¹³C) NMR studies are fundamental in characterizing the structure of this compound.

In the ¹H NMR spectrum, the protons of the amino group (NH₂) typically appear as a broad singlet. The aromatic protons exhibit distinct signals due to their specific positions on the benzene (B151609) ring, influenced by the bromo and chloro substituents. For a related compound, 4-bromo-2-chloroaniline, the amino protons present as a broad singlet at 4.08 ppm, while the aromatic protons appear as a doublet at 6.64 ppm, a doublet of doublets at 7.07 ppm, and another doublet at 7.38 ppm in a CDCl₃ solvent. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. For 4-bromo-2-chloroaniline, the carbon signals are observed at 144.7, 130.8, 128.5, 123.6, 119.7, and 115.4 ppm in CDCl₃. rsc.org These chemical shifts are characteristic of the substituted aromatic ring and are essential for confirming the positions of the substituents.

Interactive ¹H NMR Data for a Related Aniline (B41778) Derivative (4-Bromo-2-chloroaniline in CDCl₃)

| Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1 | 4.08 | s (br) | NH₂ |

| 2 | 6.64 | d | Ar-H |

| 3 | 7.07 | dd | Ar-H |

| 4 | 7.38 | d | Ar-H |

Note: 's (br)' denotes a broad singlet, 'd' a doublet, and 'dd' a doublet of doublets.

Interactive ¹³C NMR Data for a Related Aniline Derivative (4-Bromo-2-chloroaniline in CDCl₃)

| Signal | Chemical Shift (ppm) |

|---|---|

| 1 | 144.7 |

| 2 | 130.8 |

| 3 | 128.5 |

| 4 | 123.6 |

| 5 | 119.7 |

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation. The molecular weight of this compound is approximately 206.47 g/mol . nih.govsigmaaldrich.com The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which is a key indicator for the presence of these halogens.

The fragmentation of the molecular ion provides further structural information. For instance, in the GC-MS analysis of the isomeric 4-bromo-3-chloroaniline, the top three peaks in the mass spectrum are observed at m/z 207, 205, and 209, corresponding to the molecular ion cluster. nih.gov Predicted collision cross-section values for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, have also been calculated to aid in its identification in complex mixtures. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 205.93668 | 130.8 |

| [M+Na]⁺ | 227.91862 | 144.5 |

| [M-H]⁻ | 203.92212 | 137.2 |

| [M+NH₄]⁺ | 222.96322 | 154.1 |

IR and UV-Vis spectroscopy are used to identify functional groups and investigate electronic transitions within the this compound molecule.

IR spectroscopy is particularly useful for identifying the N-H stretching vibrations of the primary amine group, which typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is also observable, along with absorptions corresponding to the C-Br and C-Cl bonds, and the aromatic C-H and C=C bonds. The exact positions of these bands can be influenced by the substitution pattern on the aromatic ring. inflibnet.ac.in

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. nih.gov Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π→π* and n→π* transitions. inflibnet.ac.inresearchgate.net The positions and intensities of these absorption bands are sensitive to the nature and position of the substituents on the benzene ring. For example, the UV spectrum of acetone (B3395972) shows peaks at 280 nm (n → π) and 190 nm (π → π). inflibnet.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing a theoretical framework for understanding the molecule's structure and properties.

DFT calculations are a powerful computational tool used to predict the geometric, electronic, and spectroscopic properties of molecules like this compound. These calculations can provide optimized molecular geometries, vibrational frequencies (to compare with experimental IR spectra), and electronic properties such as orbital energies and the distribution of electron density. By modeling the molecule in different solvent environments, DFT can also help in the interpretation of NMR chemical shifts and UV-Vis absorption spectra. These theoretical predictions, when compared with experimental results, provide a deeper and more robust understanding of the molecule's characteristics.

Density Functional Theory (DFT) Calculations for this compound

Geometry Optimization and Electronic Properties (e.g., HOMO-LUMO Energies)

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. This is typically achieved using methods rooted in quantum mechanics, with Density Functional Theory (DFT) being a widely used approach. nih.govijcce.ac.ir The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a basis set like 6-311++G(d,p), is a common choice for such calculations, providing a good balance between accuracy and computational cost. ijcce.ac.ir

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Illustrative Electronic Properties Calculated with DFT/B3LYP This table presents example data for a related compound, 3-chloro-4-hydroxyquinoline, to illustrate the typical output of such calculations, as specific data for this compound is not available in the provided search results. ijcce.ac.ir

| Property | Value |

| HOMO Energy | -6.2967 eV |

| LUMO Energy | -1.8096 eV |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV |

| Chemical Hardness (η) | 2.2435 eV |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can also predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a popular and reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. benthamopen.comrsc.org These predictions are invaluable for confirming the structure of newly synthesized compounds and for assigning signals in experimental spectra.

The predicted ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The electron-withdrawing effects of the bromine and chlorine atoms would generally lead to downfield shifts (higher ppm values) for the adjacent carbon and hydrogen atoms in the benzene ring. Conversely, the electron-donating amino group would cause upfield shifts (lower ppm values) for the ortho and para positions relative to its location. While experimental spectra are the gold standard, theoretical predictions provide a powerful tool for interpretation. pdx.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for an Aniline Derivative This is an illustrative table showing the type of data obtained from GIAO calculations. Specific predicted values for this compound were not found in the search results.

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 145.0 |

| C2 | 118.0 |

| C3 | 130.0 |

| C4 | 120.0 |

| C5 | 129.0 |

| C6 | 116.0 |

Analysis of Molecular Stability and Hyper-conjugative Interactions (e.g., NBO analysis)

The strength of these interactions is quantified by the second-order perturbation energy, E(2). ijcce.ac.ir A higher E(2) value indicates a stronger interaction. In this compound, significant hyper-conjugative interactions would be expected between the lone pair of the nitrogen atom in the amino group and the π* antibonding orbitals of the benzene ring, as well as between the π orbitals of the ring and the σ* antibonding orbitals of the C-Br and C-Cl bonds. These interactions lead to a delocalization of electron density and contribute to the molecule's electronic stability.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energies (E(2)) This table provides an example of NBO analysis results for a substituted aromatic compound to illustrate the nature of the data. Specific E(2) values for this compound were not available in the search results.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | π* (C1-C6) | 45.2 |

| LP(1) N | π* (C2-C3) | 20.8 |

| π (C1-C6) | σ* (C-Br) | 2.5 |

| π (C4-C5) | σ* (C-Cl) | 3.1 |

Molecular Docking Simulations for Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which represents the binding affinity. Lower binding energies typically indicate a more stable protein-ligand complex. nih.gov

For this compound, molecular docking studies could be used to investigate its potential to interact with various biological targets. For instance, aniline derivatives are known to interact with enzymes like cyclooxygenases (COX). rsc.org A docking simulation would reveal the specific amino acid residues in the active site of the protein that interact with the ligand, through hydrogen bonds, hydrophobic interactions, or halogen bonds.

Table 4: Example Molecular Docking Results This table illustrates the kind of data obtained from a molecular docking study. The target protein and binding energy are hypothetical as no specific docking study for this compound was found.

| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Interacting Residues |

| Example Kinase (PDB: XXXX) | This compound | -7.5 | Tyr23, Leu88, Val12, Ala45 |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. benthamopen.comnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which allows for the mapping of different properties, such as the normalized contact distance (d_norm). Red spots on the d_norm map indicate close contacts, which are often associated with hydrogen bonds or other strong interactions. ijcce.ac.irnih.gov

The Hirshfeld surface can be decomposed into a two-dimensional "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. nih.gov For this compound, one would expect to see significant contributions from H···H, C···H, Br···H, and Cl···H contacts. The presence of the amino group also allows for the formation of N-H···N or N-H···X (X=Br, Cl) hydrogen bonds, which would be visible as distinct features in the fingerprint plot.

Table 5: Relative Contributions of Interatomic Contacts from Hirshfeld Surface Analysis This table presents data for a similar compound, N-(4-bromobenzylidene)-4-bromoaniline, to illustrate the typical output of a Hirshfeld surface analysis, as specific data for this compound is not available in the provided search results. nih.gov

| Contact Type | Contribution (%) |

| H···H | 30.8 |

| C···H/H···C | 15.3 |

| Br···H/H···Br | 33.0 |

| N···H/H···N | 3.7 |

| Br···Br | 4.1 |

Applications in Medicinal Chemistry and Drug Discovery

Precursor for Pharmaceutical Intermediates

The utility of 3-Bromo-4-chloroaniline as a starting material in organic synthesis allows for the construction of more complex molecular architectures necessary for pharmaceutical applications.

Investigation of Biological Activities of this compound and its Derivatives

Derivatives incorporating the this compound moiety have been synthesized and evaluated for various biological activities, demonstrating notable potential in anticancer and antimicrobial research.

Anticancer Potential and Cytotoxicity Studies

The search for novel anticancer agents has led to the investigation of various bromo- and chloro-substituted aromatic compounds. Derivatives of this compound have shown promising results in preclinical studies.

Several studies have demonstrated the cytotoxic effects of derivatives containing brominated aniline (B41778) scaffolds against various human cancer cell lines. For instance, a series of brominated acetophenone (B1666503) derivatives were evaluated for their anticancer activity. One derivative, in particular, showed significant cytotoxicity against alveolar adenocarcinoma (A549) and cervical cancer (HeLa) cell lines. farmaciajournal.com Similarly, certain mono-substituted indeno[1,2-b]quinoline derivatives, which can be synthesized from halogenated anilines, have displayed potent antiproliferative activity against A549 and HeLa cells, with IC50 values indicating greater potency than the standard chemotherapeutic agent 5-Fluorouracil in some cases. researchgate.net

| Derivative Type | Cell Line | IC50 Value (µg/mL) | Reference |

| Brominated Acetophenone (5c) | A549 | 11.80 ± 0.89 | farmaciajournal.com |

| Brominated Acetophenone (5c) | HeLa | < 10 | farmaciajournal.com |

| Mono substituted indeno[1,2-b]quinolines | A549 | 1.1 - 29.6 | researchgate.net |

| Mono substituted indeno[1,2-b]quinolines | HeLa | 1.1 - 29.6 | researchgate.net |

IC50 (half maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

The anticancer activity of many compounds is mediated through the induction of apoptosis, or programmed cell death. Studies on brominated phenolic and aniline derivatives suggest that their cytotoxic effects are often linked to the activation of apoptotic pathways. The primary mechanism involves the intrinsic or mitochondrial pathway. mdpi.com

This process is characterized by changes in the mitochondrial membrane potential, leading to the release of cytochrome C. This, in turn, activates a cascade of enzymes known as caspases, particularly caspase-9 (an initiator caspase) and caspase-3 (an effector caspase). mdpi.comnih.gov Activation of caspase-3 ultimately leads to the cleavage of cellular proteins, resulting in the characteristic morphological changes of apoptosis and cell death. nih.govinternationalbiochemistry.com Furthermore, some derivatives have been shown to alter the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), further promoting cell death. nih.gov

Antimicrobial Efficacy Against Pathogenic Strains

The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Derivatives of halogenated anilines have been explored for their potential to inhibit the growth of pathogenic microorganisms. For example, newly synthesized quinazolin-4(3H)-one derivatives incorporating hydrazone scaffolds have shown potent activity against various bacterial and fungal strains. mdpi.com

A notable example involves N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have demonstrated antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. nih.gov The mechanism of action for some of these heterocyclic derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. mdpi.comnih.gov

| Derivative Class | Pathogenic Strain | Activity (MIC in µg/mL) | Reference |

| Quinazolin-4(3H)-one derivative (4c) | E. coli | 8 | mdpi.com |

| Quinazolin-4(3H)-one derivative (4c) | S. typhimurium | 4 | mdpi.com |

| Quinazolin-4(3H)-one derivative (4c) | C. albicans | 2 | mdpi.com |

| Pyrazole derivative (5c) | E. coli | 4 | mdpi.com |

| Pyrazole derivative (5c) | S. typhimurium | 2 | mdpi.com |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Enzyme and Receptor Interaction Studies

The interaction of xenobiotics, such as this compound, with metabolic enzymes is a critical area of study in drug discovery and toxicology. Cytochrome P450 enzymes are of particular importance due to their central role in drug metabolism.

The potential for halogenated anilines to inhibit cytochrome P450 (CYP) enzymes has been a focus of research. A study investigating a series of di- and tri-substituted fluoro-, chloro-, and bromoanilines demonstrated their inhibitory effects on human recombinant CYP2E1, with IC50 values ranging from 8.0 to 549 µM. researchgate.net The same study noted that most of these halogenated anilines did not show significant inhibition of CYP1A2. researchgate.net

While specific data for this compound's inhibitory activity against CYP1A2 and CYP2C9 is not available in the provided search results, the findings for related halogenated anilines suggest a degree of selectivity in their interactions with different CYP isoforms. For instance, the inhibitory activities (IC50) of various halogenated anilines on human recombinant CYP2A6 were found to range from 2.9 to 232 µM. researchgate.net

Table 2: Inhibitory Activities (IC50) of Selected Halogenated Anilines on Human Recombinant CYP2E1 and CYP2A6

| Compound | CYP2E1 IC50 (µM) | CYP2A6 IC50 (µM) |

|---|---|---|

| Di- and tri-substituted fluoro-, chloro-, and bromoanilines (Range) | 8.0 - 549 | 2.9 - 232 |

Data from a study on the inhibitory effects of halogenated anilines on human cytochrome P450 enzymes. researchgate.net

The biological interactions of halogenated anilines with enzymes like cytochrome P450 are dictated by their molecular structure. The nature and position of the halogen substituents on the aniline ring play a crucial role in determining the compound's binding affinity and inhibitory potential. The metabolism of halogenated compounds by P450 enzymes can proceed through different pathways, including oxidation and reduction. nih.gov

For halogenated anilines, the interaction with the enzyme's active site is influenced by factors such as the size, electronegativity, and position of the halogen atoms. These structural features affect how the molecule fits within the active site and its ability to interact with key amino acid residues and the heme center of the enzyme. Structure-activity relationship studies on P450 inhibitors have shown that molecular properties like planarity and the distribution of electrostatic potential are key determinants of inhibitory potency and selectivity. mdpi.com The presence of both bromine and chlorine atoms at specific positions on the aniline ring of this compound will therefore define its specific interactions with the active sites of various enzymes.

Role in Agrochemical and Material Sciences

Synthesis of Agrochemicals

Synthesis of Agrochemicals: Intermediates for Pesticide and Herbicide Production

While direct documentation for 3-Bromo-4-chloroaniline is specific, the broader class of chloroanilines, to which it belongs, are crucial intermediates in the agrochemical industry. For instance, 4-chloroaniline (B138754) is a well-established precursor in the manufacturing of several agricultural chemicals. nih.govwho.int It is integral to the synthesis of phenylurea herbicides such as monuron, buturon, and the contact herbicide propanil. nih.govwho.int The insecticide diflubenzuron (B1670561) also relies on chloroaniline derivatives for its production. who.int The established synthetic pathways and the recognized utility of halogenated anilines as foundational structures in potent agrochemicals suggest a strong potential role for this compound as an intermediate in the development of new, potentially more effective or specialized, pesticides and herbicides. The presence of both bromo and chloro substituents offers distinct reaction possibilities for creating complex active ingredients.

Development of Dyes and Pigments

The structure of this compound is fundamental to the creation of certain classes of synthetic dyes, particularly for modern textile applications.

Precursors for Azo Dyes and Disperse Dyes

Research has demonstrated the synthesis of novel disazo disperse dyes utilizing precursors that combine to form the this compound moiety. scispace.comresearchgate.net The general method involves the diazotization of an aromatic amine, such as 4-bromoaniline (B143363), which is then coupled with another aromatic compound like 3-chloroaniline (B41212). scispace.comresearchgate.netcore.ac.uk This diazo coupling reaction is a cornerstone of azo dye chemistry and results in the formation of a stable, colored compound characterized by the azo group (-N=N-). unb.ca

In one synthetic approach, 4-bromoaniline is diazotized and coupled with 3-aminophenol (B1664112) to create an intermediate dye. core.ac.uk This intermediate can be further diazotized and coupled with various phenolic or arylamine compounds to produce a series of disazo disperse dyes. core.ac.uk These dyes are specifically designed for their performance and insolubility in water, which makes them suitable for dyeing hydrophobic fibers.

Use as Chromophoric Systems in Textile Applications

The dyes derived from precursors like 4-bromoaniline and 3-chloroaniline function as effective chromophoric systems, which are the parts of a molecule responsible for its color. researchgate.net These synthesized disazo disperse dyes have been successfully applied to synthetic fabrics, such as polyester, using high-temperature and high-pressure dyeing methods. scispace.com

The performance of these dyes on textiles has been evaluated through standardized testing. Research findings indicate that the resulting dyes exhibit excellent color fastness to washing and sublimation, often achieving the highest grade (grade 5). scispace.comresearchgate.netajol.info The light fastness values are considered technically acceptable, with ratings typically between 5 and 6-7 on the grey-scale, and rubbing fastness is also good, with grades ranging from 3/4 to 4. scispace.comresearchgate.netajol.info These properties confirm the utility of the this compound-based structure in creating durable and commercially viable dyes for the textile industry. core.ac.uk

Applications in Advanced Materials

Beyond traditional applications, the chemical structure of this compound is being explored for its potential in the development of next-generation materials.

Potential Use in Electronic Materials and Liquid Crystals

The organic compounds derived from the building blocks of this compound have shown promise for applications beyond textiles. Specifically, certain azo dyes synthesized from 4-bromoaniline and 3-chloroaniline exhibit properties that make them candidates for use as organic photoconductors and in liquid crystal displays. researchgate.net Some of these dye derivatives absorb light in the near-infrared (NIR) region of the electromagnetic spectrum, a characteristic that is valuable for various technological applications, including security printing and optical data storage. scispace.comcore.ac.uk The delocalized pi-electron system, which is essential for a chromophore to absorb in the NIR region, is a key feature of these molecules. scispace.com The potential to fine-tune these electronic properties through synthetic modifications makes this class of compounds an area of active research in material science.

Exploration as Organic Photoconductors and Photosensitizers

While direct and extensive research on this compound specifically as an organic photoconductor or photosensitizer is limited in publicly available literature, the broader class of substituted anilines, particularly halogenated anilines, has been a subject of investigation in material science for their electronic and photophysical properties.

Aniline (B41778) and its derivatives are recognized for their utility as electron-donor units in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and semiconducting polymers. unsw.edu.au The performance of these materials is intrinsically linked to the chemical structure of the aniline core, where the introduction of different substituent groups can modulate their electronic and optical characteristics. rsc.org

The presence of halogen atoms, such as bromine and chlorine, on the aniline ring can significantly influence the molecule's photophysical properties. These properties are crucial for applications in photoconductivity and photosensitization. For instance, a study on a related compound, 4-bromo-4'-chloro benzylidene aniline, which shares a similar halogen substitution pattern, demonstrated third-order nonlinear optical (NLO) properties. researchgate.net NLO materials are vital for the development of devices like optical switches and modulators, and their properties are closely related to the photosensitizing capabilities of a molecule. researchgate.net

The investigation into 4-bromo-4'-chloro benzylidene aniline revealed that it possesses a significant third-order nonlinear optical susceptibility. researchgate.net This suggests that the electronic structure of molecules containing both bromo- and chloro- substituents on an aniline-based framework can be conducive to desirable optical and electronic behaviors.

Environmental Fate and Ecotoxicological Implications

Occurrence and Persistence in Environmental Compartments

Halogenated anilines, a class of compounds to which 3-Bromo-4-chloroaniline belongs, are recognized as environmental contaminants due to their widespread use as intermediates in the manufacturing of dyes, pesticides, pharmaceuticals, and other chemicals. nih.govnih.govnih.gov Their release into the environment can occur through industrial wastewater discharges, accidental spills during transport and handling, and atmospheric deposition. nih.govresearchgate.net The presence of halogen atoms (bromine and chlorine) in the structure of this compound increases its persistence compared to simple aniline (B41778), making it more resistant to natural degradation processes. ekb.eg

While specific monitoring data for this compound in environmental matrices is not extensively documented in the reviewed literature, related chloroaniline compounds are frequently detected in various environmental settings. For instance, 4-chloroaniline (B138754) (4-CA) and 3,4-dichloroaniline (B118046) (3,4-DCA) have been recorded in the influents and effluents of wastewater treatment plants (WWTPs), river surface water, and groundwater. nih.gov The entry of these compounds into aquatic systems poses a risk to aquatic organisms. nih.gov Given its use as a chemical intermediate, it is plausible that this compound could be present in industrial effluents and contaminated soils, although specific detection studies are required for confirmation. ekb.eg

The bioaccumulation potential of a chemical refers to its ability to be absorbed by an organism and concentrate in its tissues at levels higher than the surrounding environment. This is often predicted using the octanol-water partition coefficient (LogKow). A higher LogKow value indicates greater lipid solubility and a higher tendency to accumulate in the fatty tissues of organisms. us.es For this compound, the LogKow has been determined, suggesting a potential for bioaccumulation in aquatic life.

| Property | Value | Source |

|---|---|---|

| LogKow (Octanol-Water Partition Coefficient) | 2.88 - 3.01 | epa.gov |

| Water Solubility | 2.09e-3 g/L | epa.gov |

The LogKow value in the range of 2.88 to 3.01 suggests a moderate potential for this compound to bioaccumulate in aquatic organisms. epa.gov

Degradation Pathways and Metabolites

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including chemical, photolytic, and microbial pathways.

Chemical and photolytic degradation involves the breakdown of a compound through chemical reactions or by the action of light. For halogenated anilines, these processes can lead to the formation of various intermediates. Studies on the photolytic degradation of the related compound 4-chloroaniline in the presence of a TiO₂ photocatalyst have identified several degradation routes. researchgate.netmdpi.com One pathway involves the attack of hydroxyl radicals, leading to the substitution of the amino group and the formation of 4-chlorophenol. researchgate.net Another route involves the formation of an aniline radical, which can dimerize to form 4,4'-dichloroazobenzene. researchgate.net A third mechanism suggests the release of hydrogen and chloride atoms to form aniline, which is then oxidized to 4-aminophenol. researchgate.net These intermediates are typically further oxidized to compounds like hydroquinone (B1673460) and benzoquinone, which can eventually undergo ring cleavage to form carboxylic acids. researchgate.net While these pathways are described for 4-chloroaniline, similar mechanisms can be anticipated for this compound due to its structural similarity.

Microbial biodegradation is a key process in the removal of organic pollutants from the environment. nih.gov For halogenated anilines, aerobic biodegradation generally proceeds through pathways that convert the toxic parent compound into common cellular metabolites. nih.gov The process often starts with enzymatic reactions, such as those catalyzed by dioxygenases, which incorporate oxygen into the aromatic ring. This typically leads to the formation of substituted catechols. mdpi.com These catechols are central intermediates that are then funneled into either the ortho- or meta-cleavage pathways, breaking the aromatic ring and leading to complete mineralization. nih.gov The presence and position of halogen substituents on the aniline ring significantly influence the rate and feasibility of biodegradation. ekb.eg

Several bacterial species have been identified for their ability to degrade various halogenated anilines, highlighting the potential for bioremediation of contaminated sites. ekb.egekb.eg

Pseudomonas fluorescens : This species has demonstrated the ability to degrade di-halogenated anilines. For example, strain 26-K can degrade 3,4-dichloroaniline and 3,4-difluoroaniline. nih.govnih.gov Another strain, MC46, has been studied for its capacity to remove aniline, with catechol identified as an intermediate. tci-thaijo.org

Acinetobacter baylyi : Strain GFJ2, isolated from herbicide-contaminated soil, has shown a remarkable ability to completely degrade a wide range of halogenated anilines, including 4-chloroaniline (4CA) and 3,4-dichloroaniline (34DCA). nih.govresearchgate.net Research indicates that this strain can utilize two distinct pathways for 4CA degradation, one proceeding through the formation of 4-chlorocatechol (B124253) and the other through aniline as an initial intermediate. nih.govnih.gov

Diaphorobacter sp. : Members of this genus are known for their metabolic versatility. A strain of Diaphorobacter sp. was found to degrade p-chloroaniline through an initial hydroxylation step. dntb.gov.ua Other strains have been identified that can degrade related compounds like 2,3-Dichloronitrobenzene, showcasing the genus's catabolic potential towards halogenated aromatics. nih.gov

Ecotoxicological Impact Assessments

Comparative Ecotoxicity with Related Halogenated Anilines

The ecotoxicity of this compound can be contextualized by comparing it with related, more thoroughly studied halogenated anilines such as 4-chloroaniline and 3,4-dichloroaniline. These chloroanilines are noted for their environmental persistence and hazardous effects on aquatic ecosystems. nih.govmdpi.com The toxicity of halogenated aromatic compounds is heavily influenced by the nature, quantity, and position of the halogen atoms on the benzene (B151609) ring.

The presence of both a bromine and a chlorine atom on the aniline ring of this compound suggests a significant potential for ecotoxicity. The combination of different halogens can alter the compound's physicochemical properties, such as its lipophilicity and electronic character, which in turn affects its bioavailability, bioaccumulation potential, and mode of toxic action. While 4-chloroaniline and 3,4-dichloroaniline already pose a threat, the introduction of a bromine atom in this compound could lead to a distinct or potentially more pronounced toxicity profile, warranting specific investigation.

| Compound | Key Ecotoxicological Concerns | References |

|---|---|---|

| 4-Chloroaniline (4-CA) | Persistent in aquatic environments, potential for bioaccumulation, disrupts growth and reproduction in aquatic organisms. | mdpi.com, nih.gov, nih.gov |

| 3,4-Dichloroaniline (3,4-DCA) | Also persistent and known to cause sub-individual alterations, affecting behavior, development, and reproduction in aquatic life. | mdpi.com, nih.gov, nih.gov |

| This compound | Predicted to have significant ecotoxicity due to the presence of two different halogens (Br and Cl), likely sharing persistence and bioaccumulation risks with other halogenated anilines. Specific data is limited. | N/A |

Toxicological Profiles and Safety Research

Acute Toxicity Assessments

Acute toxicity refers to the adverse effects occurring after a single or short-term exposure to a substance. For 3-Bromo-4-chloroaniline, assessments have focused on the primary routes of exposure: ingestion, inhalation, and dermal contact.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful through all three main routes of acute exposure. nih.gov GHS hazard statements indicate that the compound is harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332). nih.govnih.gov Data from multiple notifications to the European Chemicals Agency (ECHA) supports this classification, with a high percentage of notifiers identifying these hazards. nih.gov Specifically, 100% of notifications classified it as "Acute Tox. 4" for oral toxicity, while 97.2% applied the same classification for dermal and inhalation toxicity. nih.gov

GHS Hazard Classification for this compound

| Hazard Statement Code | Description | Notified Classification Ratio | Hazard Class |

|---|---|---|---|

| H302 | Harmful if swallowed | 100% | Acute Tox. 4 (Oral) |

| H312 | Harmful in contact with skin | 97.2% | Acute Tox. 4 (Dermal) |

| H332 | Harmful if inhaled | 97.2% | Acute Tox. 4 (Inhalation) |

Sub-chronic and Chronic Exposure Considerations

Beyond immediate effects, the potential for harm from prolonged or repeated exposure is a critical aspect of a compound's toxicological profile.

Data indicates that this compound may cause damage to organs through long-term or repeated exposure. nih.gov The GHS hazard statement H373 is applied to this compound, with 88.9% of ECHA notifications including this classification (Specific target organ toxicity, repeated exposure, Category 2). nih.gov While specific target organs for this compound are not detailed in the available literature, studies on structurally related haloanilines and p-chloroaniline suggest that prolonged exposure to such chemicals can lead to damage to the blood, kidneys, liver, and spleen. nih.govwikipedia.org For instance, exposure to p-chloroaniline may result in methemoglobinemia, a condition affecting the blood's ability to carry oxygen. wikipedia.org

Cellular and Molecular Toxicology

Understanding how a chemical interacts with cells and molecules is key to elucidating its toxic effects.

The toxicity of aniline (B41778) and its derivatives is often linked to their metabolic activation within the body, primarily in the liver. canada.ca The primary mechanism involves the N-hydroxylation of the amino group by the cytochrome P-450 enzyme system, which produces reactive metabolites like N-phenylhydroxylamine. canada.ca This N-hydroxylation pathway is considered the principal route by which aniline and its derivatives exert toxic effects, whereas other pathways like N-acetylation are generally seen as detoxification routes. canada.ca These electrophilic reactive metabolites can bind to cellular macromolecules, leading to cellular dysfunction and toxicity. acs.org For halogenated anilines, this bioactivation process is believed to be responsible for effects such as methemoglobinemia and organ damage. wikipedia.orgcanada.ca

While specific in vitro studies on this compound are limited, research on related chloroanilines provides valuable insights into its likely cellular toxicity. A study comparing the in vitro toxicity of 2-chloroaniline (B154045) and 4-chloroaniline (B138754) in rat renal and hepatic slices found that toxicity was more pronounced in kidney tissue than in liver tissue. The study monitored cellular responses such as the inhibition of pyruvate-directed gluconeogenesis and the leakage of the enzyme lactate (B86563) dehydrogenase (LDH) as markers of toxicity.

The results showed that the hydroxylated metabolites of chloroanilines (aminochlorophenols) were more potent toxicants than the parent compounds. Gluconeogenesis was significantly reduced in renal cortical slices at lower concentrations of the metabolites compared to the parent chloroanilines. Furthermore, LDH leakage, indicating cell membrane damage, was increased by the metabolites but not by the parent chloroanilines at the tested concentrations. This suggests that the metabolic activation of this compound is a critical step in its cellular toxicity. Other studies on related anilines have also pointed to mutagenic effects in bacterial and mammalian cell assays, indicating the potential to damage genetic material. wikipedia.org

Comparative In Vitro Nephrotoxicity of Chloroanilines and Metabolites

| Compound | Effect on Gluconeogenesis in Renal Slices | Effect on LDH Leakage in Renal Slices |

|---|---|---|

| 2-Chloroaniline / 4-Chloroaniline | Reduced at 0.5 µM | No increase observed |

| 4-Amino-3-chlorophenol / 2-Amino-5-chlorophenol | Reduced at 0.1 µM | Increased |

Risk Assessment and Hazard Characterization

Consideration as a Priority Pollutant in Environmental Risk Assessments

The environmental risk of aniline compounds is linked to their potential for release into water and air from manufacturing and processing facilities. epa.gov Aromatic amines, including anilines, can bind to humic substances in natural waters and have an estimated half-life of approximately 100 days in sunlit, oxygenated water. ceultimate.com Some substituted anilines are described as resistant to degradation in activated sludge testing. epa.gov Given that certain chloroanilines demonstrate significant toxicity, with 4-chloroaniline being noted for its severe effects, there is a basis for considering halogenated anilines like this compound as compounds of potential environmental risk that warrant monitoring and assessment. who.int The criteria for prioritizing pollutants often include factors such as production volume, dispersive use, toxicity, and potential for transboundary concern. who.int

Safe Handling and Waste Management Practices in Laboratory and Industrial Settings

The safe handling and disposal of this compound in both laboratory and industrial environments are governed by stringent safety protocols to minimize exposure and prevent environmental contamination. These practices are informed by the hazards associated with halogenated anilines, which are classified as toxic.

Safe Handling:

In any setting where this compound is used, it is imperative to adhere to good industrial hygiene and safety practices. cdhfinechemical.com This includes working in well-ventilated areas, such as a chemical fume hood, to avoid inhalation of vapors or dust. rutgers.edufishersci.com Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.

Recommended Personal Protective Equipment:

| PPE Category | Item | Standard/Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards. cdhfinechemical.comcoleparmer.com |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspected prior to use. cdhfinechemical.comrutgers.edu |

| Protective clothing (e.g., lab coat, long pants) | To prevent skin exposure. rutgers.educoleparmer.com | |

| Respiratory Protection | NIOSH/MSHA approved respirator | Required if ventilation is inadequate or for spill cleanup. coleparmer.com |

General handling procedures include avoiding all personal contact with the substance, including inhalation. ceultimate.com Eating, drinking, and smoking should be prohibited in areas where the chemical is handled or stored. ceultimate.com After handling, it is crucial to wash hands thoroughly. cdhfinechemical.com

Waste Management:

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. It is generally treated as hazardous waste.

Disposal Guidelines:

| Waste Type | Disposal Method |

| Unused/Surplus Product | Offer to a licensed disposal company. cdhfinechemical.com Incineration for chlorinated waste materials is a common method. aarti-industries.com |

| Contaminated Packaging | Dispose of as unused product in a suitable, closed container. cdhfinechemical.com |

| Spills | Absorb with an inert material (e.g., sand, earth, vermiculite) and place in a sealed container for disposal as hazardous waste. cdhfinechemical.comnj.gov Do not allow the product to enter drains. cdhfinechemical.comaarti-industries.com |

Waste should not be discharged into sewers or waterways. ceultimate.comaarti-industries.com Regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States provide a framework for managing hazardous waste. ontosight.ai It is essential to consult with environmental compliance specialists or licensed waste disposal services to ensure proper disposal procedures are followed.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-4-chloroaniline, and how can purity be optimized?

this compound is typically synthesized via halogenation or substitution reactions. A documented method involves substituting aniline derivatives with bromine and chlorine groups under controlled conditions. For example, it was used as a precursor in the synthesis of N-(3-bromo-4-chlorophenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide, where bromine and chlorine substituents were introduced sequentially . To optimize purity:

- Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) for separation.

- Confirm purity via HPLC (≥95%) or melting point analysis.

- Monitor reaction intermediates using TLC to avoid side products.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and planarity (e.g., related halogenated anilines show planar aromatic rings with deviations <0.02 Å ).

- NMR spectroscopy : H and C NMR distinguish substituent effects (e.g., deshielding of aromatic protons near halogens).

- Mass spectrometry : Confirm molecular weight (M+1 peaks at 350.9/352.9 for bromine/chlorine isotopic patterns ).

Q. What solvents and conditions are optimal for storing this compound?

- Store in amber vials under inert gas (N/Ar) at 0–6°C to prevent oxidative degradation.

- Avoid prolonged exposure to light or moisture, which may hydrolyze the amine group.

Advanced Research Questions

Q. How does the reactivity of this compound in cross-coupling reactions compare to other halogenated anilines?

The bromine atom at the meta position is more reactive than chlorine in Suzuki-Miyaura or Buchwald-Hartwig couplings due to lower bond dissociation energy. For example:

- Pd-catalyzed coupling with aryl boronic acids proceeds at 80–100°C in toluene/EtOH .

- Chlorine at the para position may sterically hinder coupling; computational modeling (DFT) is recommended to assess electronic effects.

Q. What are the challenges in analyzing trace amounts of this compound in environmental samples?

- Matrix interference : Co-eluting pollutants (e.g., chlorophenols) complicate detection. Use SPE (solid-phase extraction) with C18 cartridges for cleanup.

- Detection limits : Voltammetry (e.g., glassy carbon electrode at pH 1.95) achieves ng-level sensitivity for chloroanilines .

- Chromatography : Pair HPLC with UV/Vis (λ = 254 nm) or MS/MS for specificity.

Q. Can microbial consortia degrade this compound, and what pathways are plausible?

While direct studies are limited, analogous chloroanilines (e.g., 4-chloroaniline) are degraded via:

- Modified ortho-cleavage pathways : Enzymes like chlorocatechol 1,2-dioxygenase convert intermediates to TCA cycle metabolites .

- Bioaugmentation : Strains like Comamonas testosteroni I2gfp degrade 3-chloroaniline via meta-cleavage but require periodic reintroduction .

- Experimental design : Enrich soil microcosms with this compound as the sole C/N source and monitor chloride release .

Q. How do crystallographic data inform the stability of this compound derivatives?

Single-crystal studies of related compounds (e.g., 4-bromo-2-chloroaniline) reveal:

- Intermolecular interactions : N–H⋯N and N–H⋯Br hydrogen bonds stabilize crystal packing .

- Planarity : RMS deviations <0.02 Å suggest minimal steric strain, enhancing thermal stability.

- Data-to-parameter ratios : Aim for >15:1 to ensure refinement accuracy .

Q. What computational methods predict the environmental fate of this compound?

- QSAR models : Estimate biodegradation half-lives using substituent electronic parameters (Hammett constants).

- Molecular docking : Simulate enzyme-substrate interactions (e.g., with chlorocatechol dioxygenase) to predict pathway feasibility.

- EPI Suite : Predict log Kow (hydrophobicity) and BCF (bioaccumulation) for risk assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.